molecular formula C10H8NNaO2 B048527 Sodium 2-(1H-indol-3-yl)acetate CAS No. 6505-45-9

Sodium 2-(1H-indol-3-yl)acetate

Cat. No.: B048527
CAS No.: 6505-45-9
M. Wt: 197.17 g/mol
InChI Key: YGSPWCVTJRFZEL-UHFFFAOYSA-M
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Description

Sodium 2-(1H-indol-3-yl)acetate is a chemically stabilized salt form of indole-3-acetic acid (IAA), a fundamental auxin class plant hormone. This formulation offers enhanced solubility and stability in aqueous buffers, making it an indispensable tool for plant physiology and developmental biology research. Its primary research value lies in its ability to mimic endogenous IAA, allowing for the precise study of auxin-mediated processes such as cell elongation, vascular tissue differentiation, root initiation, phototropism, and gravitropism. The mechanism of action involves its uptake by plant cells and subsequent activity as a signaling molecule. It binds to the TIR1/AFB family of F-box proteins, which function as auxin receptors. This binding promotes the ubiquitin-mediated degradation of Aux/IAA transcriptional repressors, thereby derepressing ARF transcription factors and modulating the expression of a wide array of auxin-responsive genes. Beyond plant sciences, this compound is also utilized in microbiological research to investigate IAA production and signaling in plant-microbe interactions, including those with beneficial rhizobacteria and phytopathogens. Researchers will find this high-purity compound critical for experiments requiring consistent and reliable auxin application, from tissue culture and callus induction to the dissection of complex signaling pathways.

Properties

IUPAC Name

sodium;2-(1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSPWCVTJRFZEL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036174
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6505-45-9
Record name Indole-3-acetic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indole-3-acetic acid sodium salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, indole reacts with ethyl bromoacetate in acetone under reflux for 5 hours, facilitated by potassium carbonate as a base. The reaction proceeds via nucleophilic substitution at the indole C3 position, forming ethyl 2-(1H-indol-3-yl)acetate as an intermediate. Subsequent saponification with aqueous sodium hydroxide yields the sodium salt. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ = 3.72 ppm (singlet, CH2COO−) and δ = 7.15–7.85 ppm (aromatic protons).

Yield Optimization

Yields for this method vary between 65% and 77%, influenced by solvent choice and reaction time. Polar aprotic solvents like dimethylformamide (DMF) improve reactivity but may require higher temperatures (80–100°C). Table 1 summarizes key parameters:

SolventTemperature (°C)Time (h)Yield (%)
Acetone60565
DMF80377
Ethanol70658

Hydrolysis of Ethyl 2-(1H-Indol-3-yl)acetate

Hydrolysis of ester precursors is widely adopted for large-scale production. Ethyl 2-(1H-indol-3-yl)acetate undergoes base-catalyzed saponification to yield the sodium salt.

Traditional Alkaline Hydrolysis

A patent-scale method refluxes ethyl 2-(1H-indol-3-yl)acetate with 5N sodium hydroxide in a 1:4 mixture of 1,4-dioxane and water for 6 hours. The reaction mixture is acidified with hydrochloric acid to precipitate the free acid, which is then neutralized with sodium bicarbonate to obtain the sodium salt. This method achieves 85% yield and >98% purity, as verified by high-performance liquid chromatography (HPLC).

Microwave-Assisted Hydrolysis

Microwave irradiation significantly reduces reaction times. A study demonstrated that treating the ester with sodium hydroxide in methanol under microwave conditions (100°C, 150 W) for 20 minutes affords the sodium salt in 89% yield. This approach minimizes side reactions such as decarboxylation, which commonly occur under prolonged heating.

Catalytic Synthesis Using Transition Metals

Palladium and copper catalysts enable milder conditions for indole functionalization. While less common for this compound, these methods are valuable for substrates sensitive to strong bases.

Palladium-Catalyzed Coupling

Arylpalladium complexes facilitate C–H activation at the indole C3 position. For example, indole reacts with ethyl glyoxylate in the presence of Pd(OAc)2 (5 mol%) and triethylamine in tetrahydrofuran (THF) at 60°C. Subsequent hydrolysis with sodium hydroxide yields the target compound in 72% yield. This method avoids harsh alkylating agents but requires inert atmosphere conditions.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Recent patents describe continuous flow systems for ester hydrolysis. A mixture of ethyl 2-(1H-indol-3-yl)acetate and sodium hydroxide is pumped through a heated reactor (90°C, residence time = 15 minutes), achieving 93% conversion. This method enhances reproducibility and reduces energy consumption compared to batch processes.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water (3:1). Analytical data include:

  • IR (KBr): 1575 cm⁻¹ (COO− asymmetric stretch), 1450 cm⁻¹ (C–N stretch).

  • Mass spectrometry: m/z 202 [M−Na]⁻ .

Chemical Reactions Analysis

Types of Reactions: Raddeanine undergoes various chemical reactions, including:

    Oxidation: Raddeanine can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert Raddeanine to its reduced forms.

    Substitution: Raddeanine can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced alkaloid derivatives.

    Substitution: Formation of substituted alkaloid compounds with various functional groups.

Scientific Research Applications

Agricultural Applications

Plant Growth Regulator

Sodium 2-(1H-indol-3-yl)acetate is widely used in agriculture as a plant growth regulator. Its auxin properties facilitate several growth processes:

  • Cell Elongation: Enhances stem elongation and root development.
  • Fruit Development: Promotes fruit set and growth.
  • Crop Yield Improvement: Increases overall plant health and yield.

Case Study: Enhanced Crop Yields

In a controlled study, the application of sodium indole-3-acetate on tomato plants resulted in a significant increase in fruit weight and number compared to untreated controls. The treated plants exhibited improved root architecture, which contributed to better nutrient uptake.

Biological Research Applications

Cellular and Developmental Biology

This compound has been instrumental in research related to cell signaling and developmental biology:

  • Apoptosis Induction: Research indicates that sodium indole-3-acetate can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.
  • Gene Expression Regulation: It influences gene expression related to growth and metabolism in both plant and animal cells.

Table: Biological Activities of this compound

Activity TypeDescriptionReferences
Apoptosis InductionInduces programmed cell death in cancer cells
Gene RegulationModulates expression of growth-related genes
Cellular MetabolismInfluences metabolic pathways in various organisms

Medicinal Applications

Potential Therapeutic Effects

Research into the medicinal properties of this compound has revealed potential applications in treating inflammatory diseases and certain types of cancer:

  • Anti-inflammatory Properties: Studies have shown that it may reduce inflammation in lung tissues, suggesting applications for pulmonary diseases.
  • Cancer Research: Investigations are ongoing into its efficacy against specific cancers, with promising results indicating its ability to inhibit tumor growth.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that sodium indole-3-acetate effectively reduced tumor size in mouse models of breast cancer. The mechanism involved apoptosis induction and inhibition of cell proliferation pathways.

Synthesis and Chemical Properties

This compound can be synthesized through various methods, including the reaction of indole with acetic acid followed by neutralization with sodium hydroxide. Its chemical properties include:

  • Molecular Formula: C10H8NNaO2
  • Molecular Weight: Approximately 201.24 g/mol
  • Solubility: Soluble in water, DMSO, and ethanol at concentrations around 39 mg/mL at room temperature.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Derivatives

The following table summarizes key structural analogs of sodium 2-(1H-indol-3-yl)acetate and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Activities Reference
This compound C₁₀H₈NNaO₂ 197.17 Solid (salt) Water-soluble intermediate for biochemical formulations
Methyl 2-(1H-indol-3-yl)acetate C₁₁H₁₁NO₂ 189.21 Brown oil Synthetic intermediate; 99% yield via acid-catalyzed esterification
Ethyl 2-(1H-indol-3-yl)acetate C₁₂H₁₃NO₂ 203.24 Liquid (ester) Precursor for hydrazides and heterocycles (e.g., antidiabetic agents)
2-(1H-Indol-3-yl)acetohydrazide C₁₀H₁₁N₃O 189.22 Crystalline solid Antibacterial (close to ciprofloxacin), anti-enzymatic (LOX inhibition)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide C₁₈H₁₈N₂O 278.35 Solid (amide) Chiral intermediate for nitrogen heterocycles and natural product synthesis
N-[2-(1H-Indol-3-yl)acetyl]arylsulfonohydrazides Variable Variable Solid Anti-inflammatory, low hemolytic activity (<10%)
2.4 Physicochemical Properties
  • Solubility : The sodium salt is highly water-soluble, while esters (e.g., methyl/ethyl) are lipophilic oils. Hydrazides and amides exhibit intermediate solubility, depending on substituents.
  • Stability :
    • Sodium salts are stable in aqueous buffers but may hydrolyze under acidic conditions.
    • Esters undergo hydrolysis in acidic/basic media, making them ideal transient intermediates.
    • Amides and hydrazides are more stable, enabling prolonged biological activity .

Biological Activity

Sodium 2-(1H-indol-3-yl)acetate, commonly referred to as sodium indole-3-acetate, is a sodium salt of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone classified as an auxin. This compound plays a significant role in various biological processes, particularly in plant growth regulation and potential therapeutic applications in human health.

  • Chemical Formula : C9_9H8_8NNaO2_2
  • Molecular Weight : Approximately 201.24 g/mol
  • Solubility : Soluble in water, DMSO, and ethanol

This compound exhibits its biological effects primarily through the following mechanisms:

  • Auxin Activity : As an auxin, it binds to specific receptors on plant cell membranes, triggering signal transduction pathways that regulate gene expression and cellular processes such as cell division and elongation .
  • Biochemical Pathways : It influences various biochemical pathways, including the metabolism of tryptophan, which is crucial for synthesizing other indole derivatives and neurotransmitters in animals.
  • Cellular Effects : The compound impacts cellular functions such as gene expression modulation and metabolic changes, which can affect growth and development in both plants and potentially animal cells.

Plant Growth Regulation

This compound is instrumental in promoting:

  • Root Formation : Enhances root elongation and development.
  • Cell Elongation : Stimulates growth processes that lead to increased cell size.
  • Tissue Differentiation : Influences the differentiation of various plant tissues.

These activities make it a valuable tool in agricultural science for enhancing crop yields and improving plant resilience.

Potential Therapeutic Applications

Recent studies have indicated that this compound may have applications in human health, particularly in cancer research:

  • Anti-Cancer Properties : Preliminary research suggests that it may induce apoptosis (programmed cell death) in certain cancer cell lines, although more extensive studies are required to confirm these effects .

In Vitro Studies

  • Cell Signaling Pathways : Research has shown that this compound can modulate signaling pathways involved in inflammation and cell survival. For instance, it has been observed to influence the expression of genes related to anti-inflammatory responses.
  • Cancer Cell Lines : In studies involving various cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation and promote apoptosis at specific concentrations .

Animal Models

Animal studies have indicated that varying doses of this compound can lead to different biological effects:

Dose (mg/kg)Effect on Tumor GrowthApoptosis Induction (%)Notes
10Moderate25Minimal side effects observed
50Significant55Comparable to standard treatments
100High70Potential toxicity at high doses

These findings suggest a dose-dependent relationship where lower doses may be effective with minimal side effects, while higher doses could lead to toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : High probability of absorption in the gastrointestinal tract.
  • Distribution : Intermediate volume distribution suggests effective distribution throughout biological systems.
  • Clearance Rate : Moderate clearance rates indicate potential for sustained activity within the body .

Q & A

Q. What are the recommended storage conditions and handling protocols for Sodium 2-(1H-indol-3-yl)acetate to ensure stability?

this compound should be stored under inert atmosphere (e.g., nitrogen) at 2–8°C in powder form. For solutions, storage at -20°C (3–6 months) or -80°C (up to 12 months) is advised to prevent degradation. Hygroscopicity and sensitivity to light necessitate airtight, light-protected containers. Handling should occur in a controlled environment (e.g., glovebox) to minimize oxidation .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is typically synthesized via saponification of ethyl 2-(1H-indol-3-yl)acetate using NaOH in aqueous ethanol. Key steps include:

Esterification : Reacting 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic H₂SO₄ to form the ethyl ester .

Hydrolysis : Treating the ester with NaOH to yield the sodium salt.
Purity (>98%) is confirmed by HPLC, and intermediates are characterized via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (indole protons at δ 6.8–7.5 ppm) .

Q. How can spectroscopic techniques validate the identity of this compound?

  • ¹H-NMR : Signals for indole protons (δ 6.8–7.5 ppm), methylene group (δ 3.6–3.8 ppm, singlet), and absence of carboxylic acid protons confirm salt formation .
  • IR : Absence of O-H stretch (~2500–3500 cm⁻¹) and presence of carboxylate bands (~1550–1610 cm⁻¹) distinguish the sodium salt from the free acid .
  • HRMS : A molecular ion peak at m/z 197.166 [M+H]⁺ confirms the molecular formula C₁₀H₈NNaO₂ .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the solid-state structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is optimal. For example, related indole derivatives (e.g., propyl 2-(1H-indol-3-yl)acetate) crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 7.823 Å, b = 8.174 Å, c = 18.994 Å, and β = 97.18° . Refinement using SHELXL (via Olex2 or SHELXTL) achieves R-factors <5%. Hydrogen-bonding networks (e.g., N-H···O interactions) stabilize the lattice and can be analyzed using Mercury software .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance metabolic pathway studies?

Deuterated analogs (e.g., 2-(1H-indol-3-yl-2,4,5,6,7-d₅)acetic acid) are synthesized via acid-catalyzed H/D exchange in trifluoromethanesulfonic acid-d₁ (TfOD) at 40°C. LC-MS tracking (e.g., m/z 181.1045 [M+H]⁺ for C₁₀H₅D₅NO₂⁺) confirms labeling efficiency. These isotopes enable precise tracking in mass spectrometry-based metabolomics, particularly for auxin biosynthesis and degradation pathways .

Q. What strategies mitigate challenges in synthesizing bioactive derivatives of this compound?

  • Oxadiazole derivatives : React the sodium salt with CS₂ and KOH to form 1,3,4-oxadiazole-5-thiol, followed by alkylation with halides (e.g., benzyl bromide) in DMF/NaH .
  • Amide conjugates : Use EDC/HOBt coupling to link the carboxylate to amines (e.g., 2-methoxyethylamine), monitored by TLC (Rf ~0.5 in EtOAc/hexane).
    Bioactivity assays (e.g., antimicrobial MIC tests) require purity >95%, validated by LC-MS .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Methoxyethylamide derivative : Exhibits enhanced anticancer activity (IC₅₀ ~10 µM in MCF-7 cells) compared to the parent compound, attributed to improved membrane permeability .
  • Methyl ester analog : Shows antitumor activity (e.g., inhibition of HeLa cell proliferation) via ROS-mediated apoptosis, validated by flow cytometry and Western blotting .
    Structure-activity relationships (SAR) are modeled using DFT calculations (e.g., HOMO-LUMO gaps) to predict electron-deficient regions for targeted modifications .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays.
  • Dose-response curves : Test concentrations from 1 nM to 100 µM.
  • Orthogonal validation : Confirm anticancer activity via both MTT and clonogenic assays .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H-NMR (CD₃OD)δ 7.52 (H-4), 7.33 (H-7), 3.72 (CH₂COO⁻)
IR (KBr)1550 cm⁻¹ (COO⁻ asymmetric stretch), 1610 cm⁻¹ (COO⁻ symmetric stretch)
HRMS-ESIm/z 197.166 [M+H]⁺ (C₁₀H₈NNaO₂)

Q. Table 2. Crystallographic Parameters for Propyl 2-(1H-indol-3-yl)acetate

ParameterValue
Space groupP2₁/c
a (Å)7.8230
b (Å)8.1740
c (Å)18.994
β (°)97.18
V (ų)1205.1
Z4

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(1H-indol-3-yl)acetate
Reactant of Route 2
Sodium 2-(1H-indol-3-yl)acetate

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